![molecular formula C20H15N3O4S B2708103 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 864858-82-2](/img/structure/B2708103.png)

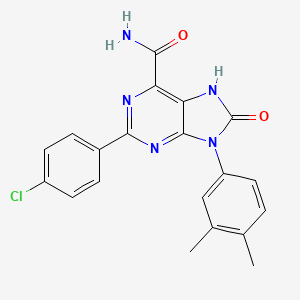

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

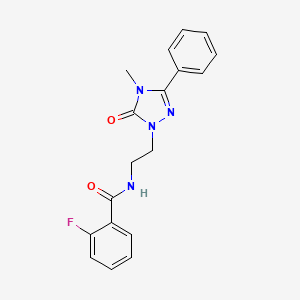

The compound “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic molecule. It is part of a series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .

Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but one common method involves stirring without solvent at room temperature . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting material .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a 3′,4′,5′-trimethoxyanilino moiety, and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The exact structure would need to be determined through techniques such as NMR spectroscopy.Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to the presence of multiple reactive sites. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Some derivatives of the compound have been synthesized and screened for their antimicrobial activities. For instance, the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives and their reaction with different compounds have led to the production of compounds with potential antimicrobial properties (Bakhite et al., 2004).

Reactions with Cyanothioacetamide

The reaction of chromone-3-carboxamides with cyanothioacetamide has been explored, resulting in the formation of various derivatives with yields ranging from 57% to 87%. This study showcases the potential for creating diverse compounds that could have various applications in medicinal chemistry and material science (Kornev et al., 2019).

Molecular Docking Studies for Cancer Research

Molecular docking studies have been conducted on synthesized derivatives for their potential anticancer activities, particularly against breast cancer. This research highlights the importance of specific moieties for interaction with cancer cell lines, providing insights into the development of new therapeutic agents (Abd El Ghani et al., 2022).

Antitumor and Antioxidant Activities

The cyanoacetamide-based synthesis of new benzothiophenes and their derivatives has been explored for antitumor and antioxidant activities, indicating the potential for developing new drugs with these beneficial properties (Bialy & Gouda, 2011).

Diversity-Oriented Synthesis

A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives has been developed, illustrating the compound's versatility in generating a library of biologically active compounds. This method could be pivotal for rapid drug discovery and development processes (Vodolazhenko et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.

Mode of Action

This compound interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction inhibits the activity of the kinases, thereby affecting the downstream signaling pathways.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by this compound affects several biochemical pathways. These pathways are primarily involved in stress responses and apoptosis. The exact downstream effects depend on the specific cellular context and the other signaling molecules involved .

Pharmacokinetics

The compound’s molecular formula is c24h20cln5o2s2, and it has an average mass of 510031 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of JNK2 and JNK3 kinases. This inhibition can affect cellular signaling pathways, potentially leading to altered stress responses and apoptosis .

Analyse Biochimique

Biochemical Properties

This compound is known to possess both electrophilic and nucleophilic properties

Cellular Effects

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This leads to a concomitant decrease of cells in the other phases of the cell cycle, especially the G0/G1 phase .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It has been suggested that the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .

Propriétés

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-11(24)23-7-6-12-14(8-21)20(28-17(12)9-23)22-19(26)15-10-27-16-5-3-2-4-13(16)18(15)25/h2-5,10H,6-7,9H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRRHIDGAFXQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)

![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)

![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)